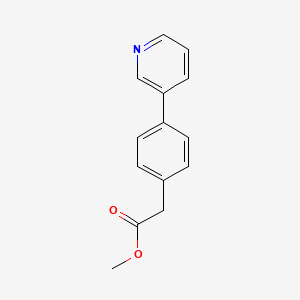

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate

描述

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate is an organic compound with the molecular formula C14H13NO2. It is a pale-yellow to yellow-brown solid at room temperature. This compound is known for its unique structure, which includes a pyridine ring attached to a phenyl group, further connected to an acetate moiety. The presence of both aromatic rings and an ester functional group makes it a versatile compound in various chemical reactions and applications .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated phenyl acetate under mild conditions . The reaction typically requires a base such as cesium carbonate and is carried out in an aqueous ethanol solution under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura coupling is optimized for yield and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure consistent product quality .

化学反应分析

Types of Reactions

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in various substituted aromatic compounds .

科学研究应用

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of Methyl 2-(4-(pyridin-3-yl)phenyl)acetate involves its interaction with various molecular targets. The compound’s aromatic rings allow it to participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, making the compound useful in drug development .

相似化合物的比较

Similar Compounds

- Methyl 2-(pyridin-4-yl)acetate

- 4-[(RS)-(4-Hydroxyphenyl)-(pyridin-2-yl)methyl]phenyl Acetate

- Pyridine derivatives with similar structures

Uniqueness

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

生物活性

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate, a compound with the CAS number 1624260-67-8, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methyl ester functional group attached to a phenyl ring that is further substituted with a pyridine moiety. This structural configuration contributes to its interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Interactions : The compound acts as a substrate for specific enzymes, particularly esterases. It has been shown to undergo hydrolysis, leading to the formation of biologically active metabolites.

- Cell Signaling Modulation : It influences cellular signaling pathways, particularly those involved in cancer cell proliferation and apoptosis. Studies indicate that it may affect gene expression related to these pathways .

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including melanoma and renal cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

- Bioavailability : The compound's bioavailability is influenced by its enzymatic interactions, which can enhance or reduce its therapeutic efficacy.

- Metabolism : It is metabolized primarily via cytochrome P450 enzymes, leading to the formation of hydrophilic metabolites that facilitate excretion.

- Toxicity Profile : In animal models, the compound has shown low acute toxicity up to doses of 2000 mg/kg, indicating a favorable safety margin for further development .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- In Vitro Studies : A series of experiments involving the NCI-60 cancer cell line panel revealed that this compound exhibited mean percentage inhibition values exceeding 80% against several cancer types at a concentration of 10 µM. Notably, it showed lethal effects on melanoma (SK-MEL-5) and breast cancer (MDA-MB-468) cell lines .

| Cancer Cell Line | Mean % Inhibition at 10 µM |

|---|---|

| SK-MEL-5 (Melanoma) | 90.7 |

| MDA-MB-468 (Breast) | 116.6 |

| A498 (Renal) | 89.4 |

Case Studies

- Study on Melanoma Cells : A study reported that this compound induced significant apoptosis in SK-MEL-5 cells, leading to a reduction in cell viability by over 90% at higher concentrations .

- Renal Cancer Models : In renal cancer models (786-O and A498), the compound demonstrated dose-dependent growth inhibition, suggesting its potential as a therapeutic agent for renal malignancies .

属性

IUPAC Name |

methyl 2-(4-pyridin-3-ylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMFKXOIKBNSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228778 | |

| Record name | Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624260-67-8 | |

| Record name | Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。